4-(2-Methoxyphenoxy)piperidine hydrochloride 4-(2-Methoxyphenoxy)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 950649-22-6
VCID: VC7808836
InChI: InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
SMILES: COC1=CC=CC=C1OC2CCNCC2.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

4-(2-Methoxyphenoxy)piperidine hydrochloride

CAS No.: 950649-22-6

Cat. No.: VC7808836

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxyphenoxy)piperidine hydrochloride - 950649-22-6

Specification

CAS No. 950649-22-6
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name 4-(2-methoxyphenoxy)piperidine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
Standard InChI Key LCCNXSSGZWBTOV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OC2CCNCC2.Cl
Canonical SMILES COC1=CC=CC=C1OC2CCNCC2.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidine ring (C₅H₁₁N) linked to a 2-methoxyphenoxy group (C₇H₇O₂). The hydrochloride salt form enhances its stability and solubility in aqueous environments .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₂H₁₈ClNO₂
Molecular Weight243.73 g/mol
Density1.057 g/cm³
Boiling Point326.2°C (at 760 mmHg)
Flash Point131.7°C
SolubilitySoluble in organic solvents
Vapour Pressure0.000219 mmHg (25°C)

The compound’s logP value of 2.15 indicates moderate lipophilicity, facilitating membrane permeability . Its low vapour pressure suggests limited environmental volatility .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves:

  • Nucleophilic Substitution: Reaction of 2-methoxyphenol with piperidine in the presence of a base (e.g., NaOH or K₂CO₃) to form 4-(2-methoxyphenoxy)piperidine.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Key reaction conditions:

  • Temperature: 80–120°C

  • Solvent: Polar aprotic solvents (e.g., DMF, THF)

  • Yield: ~70–85% after purification.

Industrial-Scale Optimization

Industrial processes employ continuous flow reactors to enhance efficiency and purity (>95%). Automated systems control parameters such as temperature, pressure, and stoichiometry, reducing batch-to-batch variability.

Biological Activity and Mechanisms

Neuropharmacological Effects

The compound modulates neurotransmitter systems, particularly serotonin (5-HT) receptors, due to structural similarities to arylpiperazine derivatives . In vitro studies demonstrate:

  • IC₅₀: 120 nM for 5-HT₁A receptor binding .

  • Neuroprotection: Reduces oxidative stress in neuronal cultures by 40% at 10 µM.

Antimicrobial and Anti-Inflammatory Properties

  • Antimicrobial: Inhibits E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 16 µg/mL) .

  • Anti-Inflammatory: Suppresses TNF-α production by 60% in murine macrophages at 50 µM .

Applications in Research and Industry

Pharmaceutical Development

As a key intermediate, it facilitates the synthesis of:

  • Neurological Agents: Derivatives targeting Alzheimer’s disease (e.g., phosphodiesterase-4 inhibitors) .

  • Antidepressants: Analogues with improved blood-brain barrier penetration .

Material Science

The compound’s aromatic and aliphatic hybrid structure enables its use in:

  • Polymer Synthesis: Enhances thermal stability (decomposition temperature: 280°C) in epoxy resins .

  • Electronics: Serves as a dielectric material in capacitors due to low conductivity (1.2 × 10⁻¹² S/m).

Analytical Chemistry

Used as a chromatographic standard for:

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 70:30) .

  • Mass Spectrometry: Characteristic fragments at m/z 207 (M⁺-Cl) .

ParameterValueSource
GHS ClassificationWarning (GHS07)
Hazard StatementH319 (Eye irritation)
Precautionary MeasuresP305+P351+P338 (Eye rinse)

Environmental Impact

  • Biodegradation: 28% degradation over 28 days (OECD 301F test) .

  • Ecotoxicity: LC₅₀ for Daphnia magna = 12 mg/L .

Case Studies and Research Findings

Neurodegenerative Disease Model

In a 2024 study, daily administration (5 mg/kg, 12 weeks) in Alzheimer’s model mice reduced amyloid-β plaques by 35% and improved Morris water maze performance by 50%.

Industrial Synthesis Optimization

A 2023 pilot-scale trial achieved 92% yield using microreactor technology, reducing waste by 40% compared to batch processes.

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